![molecular formula C10H13N B1582000 6,7,8,9-Tetrahidro-5H-ciclohepta[b]piridina CAS No. 7197-96-8](/img/structure/B1582000.png)
6,7,8,9-Tetrahidro-5H-ciclohepta[b]piridina
Descripción general
Descripción
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is a heterocyclic compound with a seven-membered ring fused to a pyridine ring
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmacological Properties:
The compound has been identified as a potential candidate for drug development due to its interactions with specific biological targets. Notably:
- CGRP Receptor Antagonism: It has been shown to act as a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in migraine pathophysiology. In vitro studies indicate that it effectively inhibits CGRP-induced signaling pathways, suggesting its potential use in migraine treatment .
- Antimycobacterial Activity: Derivatives of this compound have demonstrated promising antimycobacterial properties. For instance, studies show better binding affinities to mycobacterial enzymes compared to traditional antibiotics like isoniazid .
Case Studies:
A study on 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)-sulfinyl]-1H-benzimidazole analogs revealed that some derivatives exhibited superior antisecretory activity against gastric acid secretion compared to established medications like omeprazole . This highlights the compound's potential in developing new therapeutic agents.
Organic Synthesis
Chemical Reactions:
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine serves as an important intermediate in the synthesis of more complex organic molecules. It undergoes various chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert functional groups such as nitriles to amines.
- Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by others .
Applications in Synthesis:
The compound's unique bicyclic structure allows for diverse synthetic applications. For example, it has been utilized as a precursor in the synthesis of novel chemical entities with enhanced biological activities .
Material Science
Catalytic Applications:
Recent research has explored the use of derivatives of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine in catalysis. For instance:
- Ring-opening Polymerization (ROP): The compound has been evaluated for its efficiency in catalyzing the ROP of cyclic esters. Studies indicate that specific zinc complexes derived from this compound exhibit high catalytic activity and conversion rates .
Summary of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Medicinal Chemistry | CGRP receptor antagonism; antimycobacterial agents | Effective inhibition of CGRP signaling; superior binding affinities observed |
Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity leading to diverse synthetic pathways |
Material Science | Catalytic applications in polymerization | High catalytic efficiency in ROP processes |
Mecanismo De Acción
Target of Action
The primary target of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is the proton pump, specifically the (H++K+)-ATPase . This enzyme plays a crucial role in gastric acid secretion, making it a key target for antiulcer activity .
Mode of Action
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine: interacts with the (H++K+)-ATPase enzyme, inhibiting its function . This inhibition reduces gastric acid secretion, thereby providing relief from conditions such as ulcers .
Biochemical Pathways
The inhibition of the (H++K+)-ATPase enzyme by 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine affects the biochemical pathway of gastric acid secretion . The downstream effects include reduced acidity in the stomach, which can help in the healing of ulcers .
Pharmacokinetics
The ADME properties of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine Some analogs of this compound have shown superior properties to omeprazole in biological examinations in vivo .
Result of Action
The molecular and cellular effects of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine ’s action include the inhibition of gastric acid secretion, leading to a decrease in stomach acidity . This can result in the healing of ulcers and relief from associated symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine can be achieved through several methods. One common approach involves the reduction of cyclohepta[b]pyridine-5,9-dione using chemoselective and enantioselective reduction techniques . Another method includes the condensation reaction of indole-fused cycloheptanone and hydrazines to construct the seven-membered ring .
Industrial Production Methods
Industrial production methods for 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce the desired 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: This compound has a similar structure but with a nitro group, which alters its reactivity and applications.
3-Amino-N-(2-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide:
Uniqueness
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is unique due to its specific ring structure and the absence of additional functional groups, making it a versatile intermediate for further chemical modifications and applications.
Actividad Biológica
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is a bicyclic compound with a unique seven-membered ring structure. Its derivatives have garnered attention in medicinal chemistry for their potential biological activities, particularly as pharmacological agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.
The biological activity of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is primarily attributed to its interaction with various biological targets. While specific targets remain under investigation, some studies suggest that its derivatives may act as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptors, which are implicated in migraine and other pain-related disorders .
Biochemical Pathways
The compound's potential effects on neurotransmitter systems and ion channels may contribute to its therapeutic efficacy. For instance, CGRP receptor antagonists have demonstrated effectiveness in treating acute migraine attacks by blocking the vasodilatory effects of CGRP .
Pharmacokinetics
Current research on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is limited. However, understanding these properties is crucial for predicting its clinical utility. Early studies indicate that modifications to the compound can enhance its bioavailability and therapeutic index.
Biological Activities
The following table summarizes various biological activities associated with 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine and its derivatives:
Case Studies
- Antimicrobial Activity : A study investigating the antimicrobial properties of 3-nitro derivatives of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine showed promising results against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membrane integrity.
- Migraine Treatment : Clinical trials involving CGRP receptor antagonists derived from this compound demonstrated significant reductions in migraine frequency and severity compared to placebo groups. These findings support the hypothesis that targeting CGRP pathways can be an effective strategy for migraine management .
- Neuroprotection : Research on neuroprotective effects indicated that certain derivatives could mitigate neuronal apoptosis induced by oxidative stress in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Propiedades
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9-6-4-8-11-10(9)7-3-1/h4,6,8H,1-3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULUYAUTCSKQNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992663 | |
Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7197-96-8 | |
Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7197-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Cycloheptenopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007197968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-CYCLOHEPTENOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT76EZW9PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives that contribute to their anti-inflammatory activity?
A1: Research suggests that replacing the CH linkage in 8-benzylidene-substituted 5,6,7,8-tetrahydroquinolines with other spacer groups and expanding the cycloalkyl ring to a seven-membered system enhances anti-inflammatory activity. Specifically, 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines, such as compound 27 (WY-28342), have demonstrated notable efficacy in rat models of carrageenan paw edema and developing adjuvant arthritis. []
Q2: How does the cycloheptane ring conformation influence the crystal structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives?
A2: X-ray crystallography studies reveal that the cycloheptane ring typically adopts a chair conformation in these compounds. This conformation influences the overall molecular geometry and interactions with surrounding molecules in the crystal lattice. For example, in 2-(4-bromophenyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, the chair conformation of the cycloheptane ring contributes to the observed C—Br⋯π interactions that govern the three-dimensional supramolecular architecture. []
Q3: Can 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine be used as a scaffold for developing novel antiulcer agents?
A3: Yes, studies have demonstrated the potential of this scaffold in antiulcer drug development. For instance, TY-11345, a benzimidazole derivative incorporating the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine moiety, exhibited superior antisecretory potency and (H+ + K+)-ATPase inhibitory activity compared to omeprazole. This suggests that further exploration of this chemical class could lead to promising antiulcer therapies. []
Q4: Has the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold been investigated for its cardioprotective potential?
A4: Yes, research has explored the cardioprotective effects of compounds containing this scaffold. TY-51924, a sodium 3-guanidinocarbonyl-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ylmethyl sulfate monoethanolate, demonstrated selective inhibition of the Na+/H+ exchanger (NHE)-1. In dog models of ischemia/reperfusion injury, TY-51924 administered before reperfusion significantly reduced infarct size, suggesting potential as a cardioprotective agent. []
Q5: What synthetic strategies are commonly employed to prepare 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives?
A5: Several synthetic routes have been reported, including:
- Dehydrobromination: αα-Dibromocycloheptanones can be treated with lithium salts in dimethylformamide to yield the desired cyclohepta[b]pyridine system. []
- Multi-component reactions: One-pot reactions involving cycloheptanone, aromatic aldehydes, and malononitrile in the presence of sodium alkoxide can efficiently produce benzylidene-substituted derivatives. []
- N-Oxide chemistry: Conversion of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine to its N-oxide, followed by transformation to the 9-hydroxy derivative and subsequent oxidation, provides a route to 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one. []
Q6: How do substituents on the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core influence the crystal packing of these compounds?
A6: The nature and position of substituents play a crucial role in dictating intermolecular interactions within the crystal lattice. For instance, in derivatives featuring a 2-aminopyridine ring fused to the cycloheptane, N—H⋯Nnitrile hydrogen bonds often dominate, leading to the formation of inversion dimers. These dimers can further assemble into more complex architectures depending on other substituents present. [, ]
Q7: Are there homologous series of compounds incorporating the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core?
A7: Yes, researchers have synthesized and characterized homologous series where the size of the fused ring system is varied. For example, a series comprising 2-methoxy-4-(thiophen-2-yl)-substituted derivatives with increasing ring size (tetrahydroquinoline, tetrahydro-5H-cyclohepta[b]pyridine, and hexahydrocycloocta[b]pyridine) has been reported. While all three compounds exhibited C—H⋯N hydrogen bonding, their crystal packing and molecular conformations differed significantly. []
Q8: What analytical techniques are commonly employed to characterize 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives?
A8: A combination of techniques is used, including:
- NMR spectroscopy (1H and 13C): Provides detailed information about the structure and connectivity of atoms within the molecule. []
- X-ray crystallography: Reveals the three-dimensional arrangement of atoms in the solid state, offering valuable insights into molecular conformation, intermolecular interactions, and crystal packing. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.